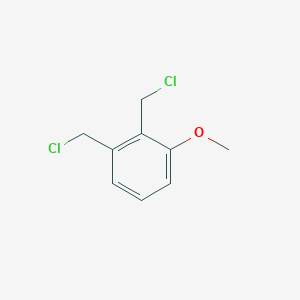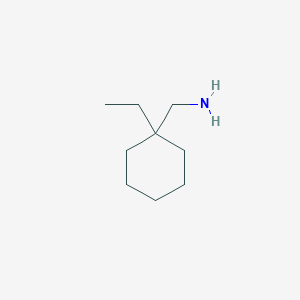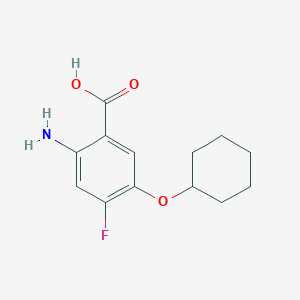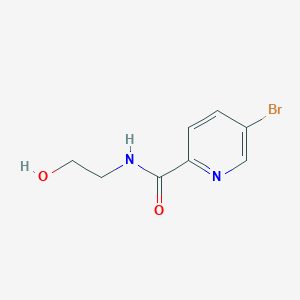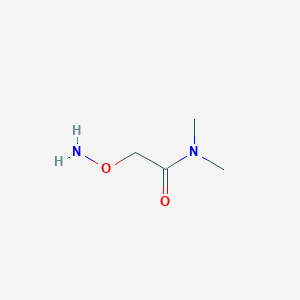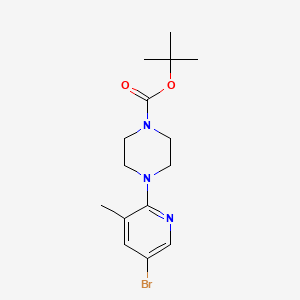
tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H22BrN3O2 . It has a molecular weight of 356.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H22BrN3O2/c1-11-12(16)5-6-13(17-11)18-7-9-19(10-8-18)14(20)21-15(2,3)4/h5-6H,7-10H2,1-4H3 . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry place, sealed, and at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Tert-butyl piperazine-1-carboxylates, such as tert-butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate, have been synthesized and characterized through various methods. For example, the synthesis of related compounds involves condensation reactions under specific conditions and their structures are confirmed through techniques like X-ray diffraction, NMR, LCMS, and CHN elemental analysis. Such compounds often crystallize in specific crystal systems and possess unique molecular architectures characterized by intermolecular interactions (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Biological Evaluation
- Tert-butyl piperazine-1-carboxylates have been evaluated for their biological activities, such as antibacterial and anthelmintic properties. These evaluations involve in vitro screening against various microorganisms. The results indicate that some of these compounds exhibit moderate activity in these domains (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Potential in Drug Development
- Compounds like tert-butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate are important intermediates in the synthesis of biologically active compounds. They have been used in the development of small molecule anticancer drugs and other pharmacologically active substances. Their utility lies in their structural properties that enable the development of drugs targeting specific pathways or diseases (Zhang, Ye, Xu, & Xu, 2018).
Chemical Reactivity and Structure
- The chemical reactivity of tert-butyl piperazine-1-carboxylates, including their behavior under various conditions, is a key area of research. Studies focus on the synthesis of various derivatives and the exploration of their structural properties. These insights are crucial for the design of new molecules with desired properties for specific applications in medicine and other fields (Mironovich & Shcherbinin, 2014).
Corrosion Inhibition Properties
- The anticorrosive properties of tert-butyl piperazine-1-carboxylates have been investigated for their potential application in protecting materials like carbon steel. This research includes electrochemical studies, surface characterization, and analysis of the efficiency of these compounds in inhibiting corrosion in different environments (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-11-9-12(16)10-17-13(11)18-5-7-19(8-6-18)14(20)21-15(2,3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUXZPKBGUKWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674891 | |
| Record name | tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate | |
CAS RN |
878809-70-2 | |
| Record name | tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1373187.png)
![[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1373188.png)
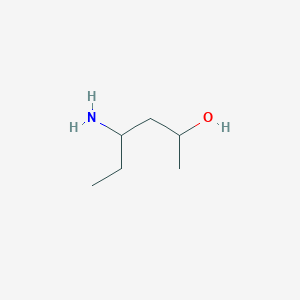
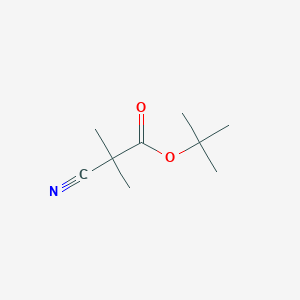
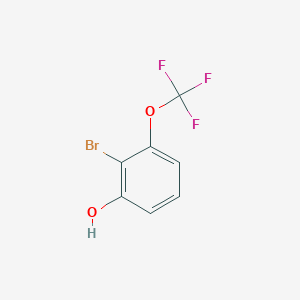
![2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1373193.png)
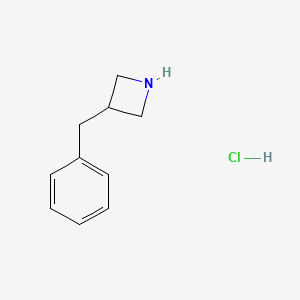
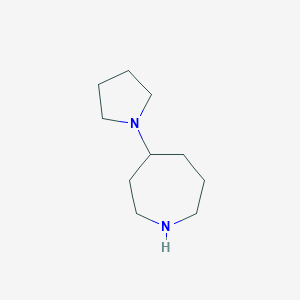
![1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride](/img/structure/B1373199.png)
